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Compound of Interest

Compound Name: 6-Methylnicotinaldehyde

Cat. No.: B1311806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
methylnicotinaldehyde (also known as 6-methylpyridine-3-carbaldehyde), a key intermediate

in pharmaceutical synthesis. This document details its characteristic Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational

dataset for researchers engaged in the synthesis, characterization, and application of this

compound.

Core Spectroscopic Data
The structural elucidation of 6-methylnicotinaldehyde, with the molecular formula C₇H₇NO,

relies on a combination of modern spectroscopic techniques. The data presented herein is

compiled from publicly available spectral information and is intended to serve as a reference for

identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of

a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of each proton within the 6-
methylnicotinaldehyde molecule. The expected chemical shifts (δ) in parts per million (ppm),
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multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below. The solvent is

typically deuterated chloroform (CDCl₃).

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.1 Singlet (s) 1H
Aldehyde proton (-

CHO)

~8.8 Singlet (s) 1H
H-2 (proton on the

pyridine ring)

~8.0 Doublet (d) 1H
H-4 (proton on the

pyridine ring)

~7.4 Doublet (d) 1H
H-5 (proton on the

pyridine ring)

~2.6 Singlet (s) 3H Methyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule.

Chemical Shift (δ, ppm) Assignment

~192 C=O (Aldehyde)

~160 C-6 (Pyridine ring)

~154 C-2 (Pyridine ring)

~136 C-4 (Pyridine ring)

~131 C-3 (Pyridine ring)

~124 C-5 (Pyridine ring)

~25 -CH₃ (Methyl)
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule through

their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2920 Medium Aliphatic C-H Stretch (methyl)

~2820, ~2720 Medium
Aldehyde C-H Stretch (Fermi

resonance doublet)

~1700 Strong C=O Stretch (Aldehyde)

~1590, ~1470 Medium-Strong
C=C and C=N Stretch

(Pyridine ring)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure. The

compound has a molecular formula of C₇H₇NO and an exact mass of approximately 121.05

Da.[1]

m/z Interpretation

121 [M]⁺ (Molecular Ion)

120 [M-H]⁺ (Loss of a hydrogen radical)

92 [M-CHO]⁺ (Loss of the formyl group)

65 Fragmentation of the pyridine ring

Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented.

Instrument parameters may require optimization.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-methylnicotinaldehyde in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Data Acquisition:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 16 for sufficient signal-to-noise ratio.

¹³C NMR Data Acquisition:

Acquire the spectrum on the same instrument.

A proton-decoupled pulse sequence is typically used.

A larger number of scans (e.g., 128 or more) is generally required due to the low natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is common.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly onto

the ATR crystal.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop

between two salt plates (e.g., NaCl or KBr).

Data Acquisition:
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Record a background spectrum of the empty sample holder or pure solvent.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: The sample can be introduced via direct insertion probe, or more

commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Electron Ionization (EI) is a common method for GC-MS, typically at 70 eV. For

LC-MS, Electrospray Ionization (ESI) is frequently used.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to

separate the ions based on their m/z ratio.

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-300

amu).

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 6-methylnicotinaldehyde.
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General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 6-Methylnicotinaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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